molecular formula C12H10BrNO3 B1492072 Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate CAS No. 2098137-01-8

Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate

Cat. No.: B1492072
CAS No.: 2098137-01-8
M. Wt: 296.12 g/mol
InChI Key: DLAXLEKTFJGZDB-UHFFFAOYSA-N
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Description

Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate is a chemical compound belonging to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-bromophenylacetic acid or its derivatives.

  • Synthetic Steps:

    • The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂).

    • The resulting acid chloride is then reacted with an oxazolium salt to form the oxazole ring.

    • Finally, the oxazole ring is esterified using ethanol to produce this compound.

  • Reaction Conditions: The reactions are generally carried out under anhydrous conditions, often using a solvent like dichloromethane (DCM) and a base such as triethylamine (TEA) to neutralize the HCl byproduct.

Industrial Production Methods:

  • Batch vs. Continuous Processes: In an industrial setting, the synthesis can be performed using either batch or continuous processes, depending on the scale and desired purity.

  • Catalysts and Optimization: Catalysts such as palladium or copper may be used to improve the efficiency of the reactions, and reaction conditions are optimized to maximize yield and minimize byproducts.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions, often involving nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, DCM, heat.

  • Reduction: LiAlH₄, ether, room temperature.

  • Substitution: NaCN, KI, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Cyanides, iodides, or other substituted phenyl derivatives.

Scientific Research Applications

Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biological studies to investigate the effects of oxazole derivatives on biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-(3-bromophenyl)oxazole-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

  • Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate: Another oxazole derivative with a similar bromophenyl group but a different heterocyclic core.

  • Ethyl 3-(3-bromophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with a pyrazole ring instead of an oxazole ring.

  • Ethyl 5-(3-bromophenyl)thiazole-2-carboxylate: Similar to the oxazole derivative but with a sulfur atom in the ring instead of oxygen.

Properties

IUPAC Name

ethyl 5-(3-bromophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c1-2-16-12(15)11-14-7-10(17-11)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAXLEKTFJGZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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